Bis-Propargyl-PEG18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

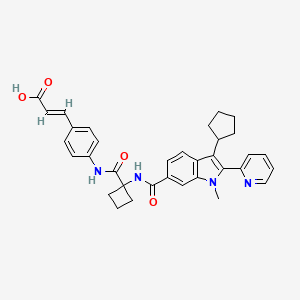

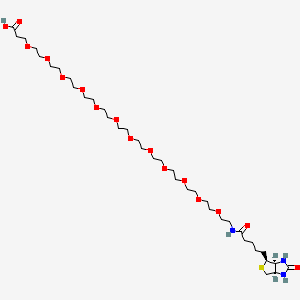

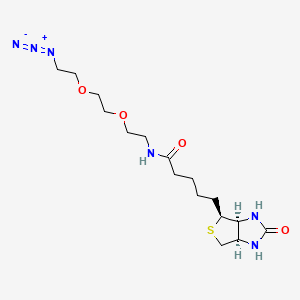

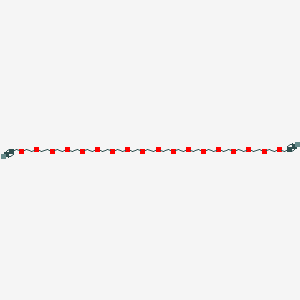

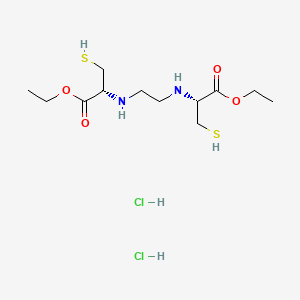

Bis-Propargyl-PEG18 is a polyethylene glycol (PEG) derivative containing two propargyl groups. The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media .

Mechanism of Action

Target of Action

Bis-Propargyl-PEG18 is a click chemistry reagent . The primary targets of this compound are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential for various biochemical reactions.

Mode of Action

This compound contains two propargyl groups . These propargyl groups interact with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This interaction results in the formation of stable triazole linkages .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic polyethylene glycol (PEG) spacer . This PEG spacer enhances the solubility of the molecule in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of stable triazole linkages with azide-bearing compounds or biomolecules . These linkages can influence various biochemical reactions within the cell.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrophilic PEG spacer in this compound enhances its solubility in aqueous environments . This suggests that the presence and characteristics of the aqueous environment could impact the action of this compound.

Biochemical Analysis

Biochemical Properties

This reaction forms a stable triazole linkage, which is a key interaction in the biochemical properties of Bis-Propargyl-PEG18 .

Cellular Effects

The hydrophilic nature of this compound, due to the PEG spacer, likely influences its interactions with cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable triazole linkage through copper-catalyzed azide-alkyne Click Chemistry . This reaction occurs when the propargyl groups of this compound interact with azide-bearing compounds or biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-Propargyl-PEG18 typically involves the reaction of PEG with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using column chromatography to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis-Propargyl-PEG18 undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The propargyl groups react with azides to form triazole linkages.

Nucleophilic Substitution: The propargyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Copper Catalysts: Used in azide-alkyne Click Chemistry reactions.

Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.

Major Products Formed

Triazole Linkages: Formed during Click Chemistry reactions.

Substituted Propargyl Compounds: Formed during nucleophilic substitution reactions.

Scientific Research Applications

Bis-Propargyl-PEG18 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in Click Chemistry to create complex molecular structures.

Biology: Utilized in bioconjugation to link biomolecules for various studies.

Medicine: Employed in drug delivery systems due to its hydrophilic nature and ability to form stable linkages.

Industry: Used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Bis-Azido-PEG18: Contains azide groups instead of propargyl groups.

Bis-Alkyne-PEG18: Contains alkyne groups similar to propargyl groups but with different reactivity.

Uniqueness

Bis-Propargyl-PEG18 is unique due to its dual propargyl groups, which allow for sequential Click Chemistry reactions, enabling the formation of complex molecular architectures . Its hydrophilic PEG spacer also enhances solubility in aqueous environments, making it suitable for various biological applications .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74O18/c1-3-5-41-7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-39-40-58-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-42-6-4-2/h1-2H,5-40H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYDCCREWNLTDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)